N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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Overview
Description
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a nitrobenzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide are currently unknown. This compound is a part of a collection of rare and unique chemicals and is provided to early discovery researchers
Mode of Action
As the compound is still in the early stages of research, its interaction with its targets and the resulting changes are yet to be elucidated .
Biochemical Pathways
Given the compound’s structural similarity to other thiazole derivatives, it may potentially influence a variety of biological activities . .
Result of Action
As the compound is still under research, its effects at the molecular and cellular level are yet to be determined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with a chlorobenzyl halide in the presence of a base such as potassium carbonate.
Nitration of the Benzamide: The nitro group is introduced through a nitration reaction, where the benzamide moiety is treated with a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds: N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide, N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide.
Uniqueness: The presence of the 3-chlorobenzyl group and the specific positioning of the nitro group confer unique chemical and biological properties to the compound, making it distinct from its analogs.
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-13-3-1-2-11(8-13)9-15-10-19-17(25-15)20-16(22)12-4-6-14(7-5-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUKRSVZHHZCOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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